molecular formula C22H40N2O3S B2677351 Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034466-89-0

Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B2677351
CAS No.: 2034466-89-0
M. Wt: 412.63
InChI Key: GKIJRXDKQQKUKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H40N2O3S and its molecular weight is 412.63. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(2-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 2034466-89-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine backbone and a tert-butylthio group. Its molecular formula is C22H40N2O3SC_{22}H_{40}N_{2}O_{3}S, with a molecular weight of approximately 412.6 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C22H40N2O3S
Molecular Weight 412.6 g/mol
CAS Number 2034466-89-0

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.

  • Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. For example, its interaction with neurotransmitter systems has been observed to modulate neural excitability and synaptic transmission.
  • Antimicrobial Activity : Preliminary assays have indicated that the compound shows inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, indicating its potential role in cancer therapy.

The proposed mechanism of action for this compound involves modulation of neurotransmitter receptors and potential interference with cell signaling pathways associated with inflammation and apoptosis.

Study 1: Neuroprotective Effects

In a study conducted by researchers at Virginia Commonwealth University, the impact of this compound on neuronal cultures was evaluated. The findings indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound, suggesting its protective role against neurotoxic agents .

Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations above 50 μM, the compound inhibited bacterial growth effectively .

Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on several cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 25 to 75 μM, indicating moderate cytotoxicity and warranting further investigation into its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl 4-[2-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O3S/c1-21(2,3)27-20(26)23-13-10-17(11-14-23)15-19(25)24-12-8-7-9-18(24)16-28-22(4,5)6/h17-18H,7-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIJRXDKQQKUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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